(S)-Osanetant, also known by its developmental code SR-142,801, is a selective neurokinin-3 receptor antagonist that was developed by Sanofi-Synthélabo in the mid-1990s. It has been primarily investigated for its potential therapeutic effects in treating various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The compound is notable for being the first non-peptide antagonist targeting neurokinin-3 receptors, which are involved in regulating neurotransmitter release in the central nervous system. Its chemical formula is , with a molar mass of approximately 445.59 g/mol .
(S)-Osanetant is classified as a neurokinin-3 receptor antagonist. Neurokinin-3 receptors are part of the tachykinin family of receptors, which play significant roles in various physiological processes, including pain perception, inflammation, and mood regulation. The compound has shown high affinity for neurokinin-3 receptors (Ki = 0.21 nM) while exhibiting selectivity over neurokinin-1 and neurokinin-2 receptors .
The synthesis of (S)-Osanetant can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions to ensure high yield and purity of the final compound. The use of solid-phase synthesis techniques has also been explored to streamline the process .
(S)-Osanetant has a complex molecular structure characterized by its non-peptide nature. The structure can be represented as follows:
Key structural features include:
The compound's unique non-peptide structure allows for distinct pharmacokinetic properties compared to peptide-based antagonists, potentially reducing side effects associated with peptide metabolism .
(S)-Osanetant primarily functions through competitive antagonism at the neurokinin-3 receptor sites. Its binding inhibits the action of endogenous neurokinins, particularly neurokinin B, which is implicated in various central nervous system disorders.
The compound has been studied for its interactions with other neurotransmitter systems, and its ability to modulate glutamatergic pathways may contribute to its therapeutic effects in conditions like schizophrenia. Detailed kinetic studies have shown that (S)-Osanetant effectively alters neurotransmitter release profiles in neuronal cultures.
(S)-Osanetant operates by selectively antagonizing neurokinin-3 receptors located in the central nervous system. This antagonism inhibits the signaling pathways activated by neurokinins, leading to:
Preclinical studies indicate that blocking these receptors may alleviate symptoms associated with schizophrenia and potentially slow cognitive decline in Alzheimer's disease .
Additional analyses may include spectroscopic methods such as NMR and mass spectrometry to confirm purity and structural integrity during synthesis .
(S)-Osanetant is being researched for its potential applications in treating several neurological and psychiatric conditions:
While clinical trials have shown mixed results regarding efficacy, further research is ongoing to clarify (S)-Osanetant's therapeutic potential .
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4